molecular formula C26H27ClN2OS B4794477 N-(4-chlorobenzyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide

N-(4-chlorobenzyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide

Katalognummer B4794477
Molekulargewicht: 451.0 g/mol
InChI-Schlüssel: UJODDDHQLDGXDK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-chlorobenzyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide, also known as AG490, is a potent and selective inhibitor of the Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3) signaling pathways. It has been studied extensively for its potential therapeutic applications in various diseases, such as cancer, inflammation, and autoimmune disorders.

Wirkmechanismus

N-(4-chlorobenzyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide exerts its pharmacological effects by inhibiting the JAK2/STAT3 signaling pathway. JAK2 is a tyrosine kinase that is activated by various cytokines and growth factors, including IL-6 and epidermal growth factor (EGF). Upon activation, JAK2 phosphorylates and activates STAT3, which then translocates to the nucleus and regulates the transcription of various genes involved in cell proliferation, survival, and inflammation. N-(4-chlorobenzyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide blocks the activation of JAK2 by binding to its ATP-binding site, thereby preventing the phosphorylation and activation of STAT3.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide has been shown to have various biochemical and physiological effects, including:
- Inhibition of cell proliferation and survival: N-(4-chlorobenzyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide has been shown to inhibit the growth and survival of cancer cells by blocking the JAK2/STAT3 pathway.
- Reduction of pro-inflammatory cytokine production: N-(4-chlorobenzyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide has been shown to reduce the production of pro-inflammatory cytokines, such as IL-6, by inhibiting the JAK2/STAT3 pathway.
- Suppression of immune cell activation: N-(4-chlorobenzyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide has been shown to suppress the activation of immune cells, such as T cells and B cells, which are responsible for the pathogenesis of autoimmune disorders.
- Induction of apoptosis: N-(4-chlorobenzyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide has been shown to induce apoptosis, or programmed cell death, in cancer cells by blocking the JAK2/STAT3 pathway.

Vorteile Und Einschränkungen Für Laborexperimente

N-(4-chlorobenzyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide has several advantages and limitations for lab experiments. Some of the advantages include:
- High potency and selectivity: N-(4-chlorobenzyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide is a potent and selective inhibitor of the JAK2/STAT3 pathway, making it a valuable tool for studying the role of this pathway in various diseases.
- Well-characterized mechanism of action: The mechanism of action of N-(4-chlorobenzyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide has been well-characterized, making it easier to interpret the results of lab experiments.
- Broad applicability: N-(4-chlorobenzyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide has been shown to have potential therapeutic applications in various diseases, making it a versatile tool for studying different disease models.
Some of the limitations of N-(4-chlorobenzyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide include:
- Poor solubility: N-(4-chlorobenzyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide has poor solubility in water, which can make it difficult to use in some lab experiments.
- Potential off-target effects: N-(4-chlorobenzyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide may have off-target effects on other signaling pathways, which can complicate the interpretation of lab results.
- Limited in vivo efficacy: N-(4-chlorobenzyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide has shown limited efficacy in vivo, which can limit its potential therapeutic applications.

Zukünftige Richtungen

There are several future directions for research on N-(4-chlorobenzyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide, including:
- Development of more potent and selective JAK2/STAT3 inhibitors: Despite its potency and selectivity, N-(4-chlorobenzyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide has limitations in terms of its efficacy and off-target effects. Developing more potent and selective JAK2/STAT3 inhibitors could help overcome these limitations and improve the therapeutic potential of these inhibitors.
- Evaluation of combination therapies: Combining JAK2/STAT3 inhibitors, such as N-(4-chlorobenzyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide, with other targeted therapies or immunotherapies could enhance their efficacy and overcome resistance mechanisms in cancer and other diseases.
- Investigation of the role of JAK2/STAT3 signaling in other diseases: While N-(4-chlorobenzyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide has been extensively studied in cancer, inflammation, and autoimmune disorders, the role of JAK2/STAT3 signaling in other diseases, such as neurodegenerative disorders and metabolic diseases, is less well-understood. Investigating the role of JAK2/STAT3 signaling in these diseases could reveal new therapeutic targets and treatment strategies.

Wissenschaftliche Forschungsanwendungen

N-(4-chlorobenzyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide has been extensively studied for its potential therapeutic applications in various diseases, such as cancer, inflammation, and autoimmune disorders. In cancer, N-(4-chlorobenzyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide has been shown to inhibit the growth and proliferation of cancer cells by blocking the JAK2/STAT3 signaling pathway, which is known to play a critical role in the development and progression of many types of cancer. In inflammation, N-(4-chlorobenzyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6), by inhibiting the JAK2/STAT3 pathway. In autoimmune disorders, N-(4-chlorobenzyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide has been shown to suppress the activation of immune cells, such as T cells and B cells, which are responsible for the pathogenesis of these diseases.

Eigenschaften

IUPAC Name

N-[(4-chlorophenyl)methyl]-4-[hydroxy(diphenyl)methyl]piperidine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27ClN2OS/c27-24-13-11-20(12-14-24)19-28-25(31)29-17-15-23(16-18-29)26(30,21-7-3-1-4-8-21)22-9-5-2-6-10-22/h1-14,23,30H,15-19H2,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJODDDHQLDGXDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C(=S)NCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorobenzyl)-4-[hydroxy(diphenyl)methyl]piperidine-1-carbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-chlorobenzyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide
Reactant of Route 2
Reactant of Route 2
N-(4-chlorobenzyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide
Reactant of Route 3
Reactant of Route 3
N-(4-chlorobenzyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide
Reactant of Route 4
Reactant of Route 4
N-(4-chlorobenzyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide
Reactant of Route 5
N-(4-chlorobenzyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide
Reactant of Route 6
N-(4-chlorobenzyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.